Styrylcarbamic acid tert-butyl ester
Description
Contextualization of Styrylcarbamic Acid tert-Butyl Ester within the Carbamic Acid Ester Class
Carbamic acid esters, generically known as carbamates or urethanes, are a class of organic compounds characterized by the presence of a carbonyl group flanked by an oxygen and a nitrogen atom. This compound is distinguished by its unique structural features: a styryl group (a vinyl group attached to a phenyl ring) bonded to the nitrogen atom and a tert-butyl group forming the ester. This structure places it within the sub-class of enamides, which are N-vinyl amides, rendering it a versatile building block in organic synthesis. The electronic properties of the styryl moiety, combined with the protective nature of the tert-butyl carbamate (B1207046) (Boc) group, create a molecule with a rich and varied reactivity profile.
Significance of tert-Butyl Esters in Modern Organic Synthesis and Protecting Group Chemistry
The tert-butyl ester, and more broadly the tert-butoxycarbonyl (Boc) group, is one of the most widely utilized protecting groups for amines in contemporary organic synthesis. wikipedia.org Its popularity stems from its remarkable stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. This stability allows for selective transformations to be carried out on other parts of a molecule without affecting the protected amine.
The utility of the Boc group lies in its facile and clean removal under acidic conditions. wikipedia.org The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. This clean decomposition is advantageous as it avoids the introduction of unwanted byproducts into the reaction mixture. The strategic use of the Boc group is a cornerstone of peptide synthesis and the construction of complex nitrogen-containing molecules.
Overview of Research Trajectories for this compound
As an enamide, this compound is a valuable precursor for the synthesis of a variety of nitrogen-containing compounds. Research into the reactivity of enamides has revealed their utility in a range of transition metal-catalyzed transformations. These reactions often proceed with high levels of regio- and stereoselectivity, making them powerful tools for the construction of complex molecular architectures.
Key research trajectories for this compound and related enamides include:
Transition Metal-Catalyzed Cross-Coupling Reactions: The vinyl group of the enamide can participate in reactions such as the Heck reaction, allowing for the formation of new carbon-carbon bonds. nih.gov
Hydrofunctionalization Reactions: The addition of various reagents across the double bond, such as in hydroboration, can introduce new functional groups with a high degree of control. nih.gov
Cycloaddition Reactions: Enamides can act as dienophiles or dipolarophiles in cycloaddition reactions, providing access to a diverse array of heterocyclic compounds. nih.gov
These research avenues highlight the potential of this compound as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Structure
2D Structure
3D Structure
Properties
CAS No. |
38427-91-7 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-[(E)-2-phenylethenyl]carbamate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,15)/b10-9+ |
InChI Key |
POEOBHBXPYDDER-MDZDMXLPSA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC1=CC=CC=C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Transformations and Reactivity of Styrylcarbamic Acid Tert Butyl Ester
Deprotection Strategies for the tert-Butyl Ester and Carbamate (B1207046) Moieties
The removal of tert-butyl-based protecting groups is a common and critical transformation in organic synthesis. Several methods have been developed to achieve this deprotection, ranging from classical acidic conditions to more modern catalytic and thermal approaches.
Strong acids are widely employed for the cleavage of tert-butyl esters and carbamates. The mechanism generally involves protonation of the ester or carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.com
Trifluoroacetic Acid (TFA): TFA is a common reagent for this transformation, often used either neat or diluted in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comresearchgate.net The reaction proceeds via protonation, leading to the formation of the desired deprotected compound, along with byproducts such as isobutylene (B52900) and carbon dioxide. commonorganicchemistry.comstackexchange.com The released tert-butyl cation can also be trapped by the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate, which itself can act as an alkylating agent. nih.gov To prevent unwanted side reactions with sensitive functional groups, scavengers are sometimes added. nih.gov
Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid (typically 85 wt%) serves as a mild, effective, and environmentally benign alternative for the deprotection of tert-butyl carbamates and esters. researchgate.netorganic-chemistry.orgnih.gov This method offers excellent selectivity, tolerating other acid-sensitive groups such as benzyl (B1604629) esters, Cbz carbamates, and TBDMS ethers. organic-chemistry.orgnih.gov The use of phosphoric acid is considered a green chemistry approach due to its low toxicity and hazardousness. organic-chemistry.org Reactions are often high-yielding and feature a convenient workup. organic-chemistry.orgnih.gov The reaction is generally performed in a solvent like toluene, and its mildness has been demonstrated in the synthesis of complex molecules like clarithromycin (B1669154) derivatives. organic-chemistry.orgresearchgate.net
Table 1: Comparison of Acid-Mediated Deprotection Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or 50% in DCM, room temperature researchgate.net | Fast and effective commonorganicchemistry.com | Harsh, can cleave other acid-sensitive groups; formation of reactive byproducts nih.gov |
| Phosphoric Acid (H₃PO₄) | 85 wt% aqueous solution in toluene, 3-14 hours organic-chemistry.org | Mild, selective, environmentally benign, convenient workup researchgate.netorganic-chemistry.org | Slower reaction times compared to TFA organic-chemistry.org |
Thermal methods provide a reagent-free alternative for the deprotection of tert-butyl esters. nih.govresearchgate.net This approach involves heating the substrate, often in a protic solvent, to induce hydrolysis and decarboxylation.
Continuous flow processing is particularly well-suited for thermal deprotection, as it allows for the use of high temperatures and pressures in the liquid phase, which can significantly accelerate the reaction. nih.gov In a continuous plug flow reactor, tert-butyl esters can be hydrolyzed at temperatures ranging from 120–240°C with reaction times of 15–40 minutes, without the need for pH modification or additional reagents. nih.govresearchgate.net The resulting carboxylic acids are often isolated in high yield and purity through simple solvent exchange. nih.gov This method has been shown to be applicable to a variety of substrates, including complex amino acid derivatives. nih.govresearchgate.net The primary byproducts of thermal decomposition are isobutylene and water. utwente.nl One-step continuous flow syntheses have been developed where the HBr generated as a byproduct in a preceding reaction step is utilized to hydrolyze tert-butyl esters in situ. researchgate.net
Catalytic methods for deprotection offer the advantage of milder reaction conditions, avoiding the use of strong acids or high temperatures. One such method employs the tris(4-bromophenyl)aminium radical cation, also known as "Magic Blue" (MB•⁺), in combination with a hydrosilane like triethylsilane. nih.govfigshare.comresearchgate.net
This system facilitates the catalytic de-tert-butylation of esters, carbamates, carbonates, and ethers in high yields (up to 95%). nih.govresearchgate.net The MB•⁺ radical cation catalyzes the activation of the Si-H bond, which leads to the cleavage of the C–O bond of the tert-butyl group. nih.gov The reaction is accelerated by the presence of triethylsilane, which acts as a sacrificial reagent. nih.govfigshare.com This transition-metal-free method is suitable for a wide range of structurally diverse compounds and is valued for its mild conditions and the non-toxic nature of its side-products. nih.govresearchgate.net
Table 2: Key Features of Catalytic Deprotection with MB•⁺/Et₃SiH
| Feature | Description | Reference |
|---|---|---|
| Catalyst System | Tris(4-bromophenyl)aminium radical cation (MB•⁺) and triethylsilane (Et₃SiH) | nih.gov |
| Mechanism | MB•⁺ catalyzes the activation of the Si-H bond, leading to C-O bond cleavage. | nih.gov |
| Conditions | Mild, transition-metal-free, no strong acids or bases required. | figshare.comresearchgate.net |
| Substrate Scope | Effective for tert-butyl esters, carbamates, carbonates, and ethers. | researchgate.net |
| Yield | High isolated yields, often up to 95%. | nih.govresearchgate.net |
Lewis acids can also be used to promote the hydrolysis of tert-butyl esters. Titanium tetrachloride (TiCl₄) has been reported as a mild and effective reagent for the deprotection of cephalosporin (B10832234) tert-butyl esters, yielding the corresponding carboxylic acids in high yields (up to 91%). researchgate.net This method demonstrates that metal-promoted hydrolysis can be a viable strategy for cleaving the ester group under conditions that may be orthogonal to other deprotection methods.
Conversion to Other Functional Groups
Once the styrylcarbamic acid tert-butyl ester is deprotected to reveal the carboxylic acid, this functional group can be readily converted into other synthetically useful moieties, such as acid chlorides.
A particularly efficient method for generating acid chlorides involves the direct reaction of tert-butyl esters with thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This transformation provides the corresponding acid chloride in high yield at room temperature. nih.govresearchgate.net A key advantage of this method is its selectivity; other common ester types, such as methyl, ethyl, and benzyl esters, are generally unreactive under these conditions. organic-chemistry.orgnih.gov This allows for the selective conversion of a tert-butyl ester in a molecule containing other ester functionalities. Mechanistic studies indicate the reaction is promoted by HCl, which is generated in situ. organic-chemistry.org The reaction avoids the need to first isolate the free carboxylic acid, streamlining the synthetic process. organic-chemistry.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trifluoroacetic Acid |
| Phosphoric Acid |
| Tris(4-bromophenyl)aminium radical cation |
| Titanium Tetrachloride |
| Thionyl Chloride |
| Dichloromethane |
| tert-butyl trifluoroacetate |
| Isobutylene |
| Benzyl ester |
| Cbz carbamate |
| TBDMS ether |
| Toluene |
| Clarithromycin |
| Triethylsilane |
| Cephalosporin tert-butyl ester |
| Methyl ester |
| Ethyl ester |
PCl₃-Mediated Transesterification and Aminolysis Reactions
The tert-butyl ester group of this compound can be efficiently transformed into other esters (transesterification) or amides (aminolysis) through a one-pot reaction mediated by phosphorus trichloride (B1173362) (PCl₃). researchgate.netresearcher.life This method provides a versatile route for the conversion of tert-butyl esters under relatively mild conditions. researchgate.net Mechanistic studies have shown that the reaction proceeds through the in-situ formation of a more reactive acyl chloride intermediate. researchgate.netresearchgate.net
The process begins with the reaction of the tert-butyl carbamate with PCl₃, which generates an acyl chloride. This intermediate is not isolated but is immediately subjected to reaction with a nucleophile, such as an alcohol or an amine, present in the reaction mixture. The subsequent nucleophilic attack on the acyl chloride yields the final ester or amide product. researchgate.net This one-pot procedure is advantageous as it avoids the isolation of the often-sensitive acyl chloride. researchgate.netresearchgate.net
The reaction conditions can be optimized for different substrates. For instance, the transesterification of various tert-butyl esters has been successfully achieved using methanol (B129727) in the presence of PCl₃, with reaction temperatures typically ranging from 60 to 80 °C. researchgate.net Similarly, aminolysis reactions are carried out by reacting the in-situ generated acyl chloride with a primary or secondary amine. researchgate.net This methodology has been applied to the synthesis of skeletons of bioactive molecules and has proven effective for gram-scale reactions. researchgate.netresearcher.life
Table 1: Examples of PCl₃-Mediated Reactions on tert-Butyl Esters
| Starting Material (General) | Reagent | Nucleophile | Product Type | Typical Conditions | Ref |
| Aryl tert-butyl ester | PCl₃ | Methanol | Aryl methyl ester | 80 °C, 2 h | researchgate.net |
| Alkyl tert-butyl ester | PCl₃ | Benzylamine | N-Benzyl amide | 100 °C, 2 h | researchgate.net |
| Aryl tert-butyl ester | PCl₃ | Aniline | Anilide | 80 °C, 0.5 h | researchgate.net |
| Aliphatic tert-butyl ester | PCl₃ | Secondary Amine | N,N-Disubstituted amide | 60-100 °C, 2-6 h | researchgate.net |
Nucleophilic Acyl Substitution Reactions
The reactivity of the carbamate towards nucleophilic attack is influenced by both electronic and steric factors. openstax.org The presence of the nitrogen atom adjacent to the carbonyl group can donate electron density through resonance, making the carbonyl carbon less electrophilic compared to, for example, an acid chloride. Steric hindrance around the carbonyl group, potentially influenced by the bulky tert-butyl group, can also affect the rate of nucleophilic attack. openstax.orgpressbooks.pub
Common nucleophilic acyl substitution reactions include hydrolysis, alcoholysis, and aminolysis.
Hydrolysis: Under basic conditions (saponification), hydroxide (B78521) ions can attack the carbonyl carbon. masterorganicchemistry.com Subsequent acidification would yield the unstable styrylcarbamic acid, which would likely decarboxylate.
Alcoholysis (Transesterification): Reaction with an alcohol, often under acidic or basic catalysis, can replace the tert-butoxy (B1229062) group with a different alkoxy group, forming a new carbamate. libretexts.org Borane (B79455) catalysts have also been reported for the transesterification of tert-butyl esters. rsc.org
Aminolysis: Reaction with an amine can lead to the formation of a urea (B33335) derivative.
The success of a given nucleophilic acyl substitution reaction often depends on the relative basicity of the leaving group and the nucleophile; the reaction generally favors the displacement of the weaker base. masterorganicchemistry.com
Reduction Pathways (e.g., Hydride Reductions)
The carbamate functional group in this compound can be reduced using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing esters and amides. masterorganicchemistry.comreddit.comyoutube.com The reduction of the carbamate group typically proceeds to the corresponding methylamine (B109427) derivative, N-methyl-2-phenylethylamine, effectively reducing the carbonyl group completely.
The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon. libretexts.orgyoutube.com This is followed by the elimination of the tert-butoxide leaving group. The resulting imine or enamine intermediate is then further reduced by another equivalent of hydride to yield the final amine. Unlike the reduction of aldehydes and ketones, which can be achieved with milder reagents like sodium borohydride (B1222165) (NaBH₄), the reduction of carbamates and other esters generally requires the more potent LiAlH₄. libretexts.orgyoutube.com NaBH₄ is typically not strong enough to reduce esters or carbamates. libretexts.orgyoutube.com
To achieve partial reduction, for instance, to an aldehyde, more sterically hindered and less reactive hydride reagents are necessary. Reagents like lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) are used to reduce acid chlorides to aldehydes, as their reduced reactivity and bulkiness prevent over-reduction. chemistrysteps.commasterorganicchemistry.comyoutube.com While this is common for acid chlorides, the direct partial reduction of a carbamate to an aldehyde is more challenging and less common.
Table 2: Reactivity of Hydride Reagents with Carbonyl Compounds
| Reagent | Aldehydes/Ketones | Esters/Carbamates | Carboxylic Acids | Ref |
| Sodium Borohydride (NaBH₄) | Reduces to Alcohol | No Reaction | No Reaction | libretexts.orgyoutube.com |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces to Alcohol | Reduces to Alcohol/Amine | Reduces to Alcohol | masterorganicchemistry.comyoutube.comlibretexts.org |
| Lithium tri(tert-butoxy)aluminum hydride | Reduces to Alcohol | Reduces to Alcohol | Reduces to Alcohol | chemistrysteps.commasterorganicchemistry.com |
Reactions Involving the Styryl Moiety
Olefin Metathesis and Related Transformations
The styryl group, containing a carbon-carbon double bond, makes this compound a suitable substrate for olefin metathesis reactions. nih.govorganic-chemistry.org Olefin metathesis is a powerful synthetic tool that allows for the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum. nih.govrsc.org
Cross-metathesis (CM) is a particularly relevant transformation where the styryl group can react with another olefin. organic-chemistry.orgorganic-chemistry.org This reaction would involve the exchange of alkylidene fragments between the two alkenes, leading to new olefinic products. organic-chemistry.org The selectivity of the cross-metathesis reaction can be influenced by the nature of the catalyst and the steric and electronic properties of the reacting olefins. organic-chemistry.orgorganic-chemistry.org For example, reacting tert-butyl styrylcarbamate with a partner alkene in the presence of a Grubbs catalyst could lead to the formation of a new substituted stilbene (B7821643) derivative, with ethene as a volatile byproduct that can drive the reaction to completion. organic-chemistry.org
The functional group tolerance of modern ruthenium-based catalysts is a key advantage, meaning that the carbamate group is unlikely to interfere with the metathesis reaction. nih.govrsc.org This chemoselectivity allows for the specific modification of the styryl double bond without affecting the protecting group. nih.gov
Hydrogenation and Reduction of the Alkene
The alkene double bond of the styryl moiety can be readily reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. libretexts.org Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.org
The hydrogenation process results in the saturation of the styryl group, converting tert-butyl styrylcarbamate into tert-butyl (2-phenylethyl)carbamate. The reaction is generally highly efficient and proceeds under mild conditions. Mechanistically, both the hydrogen molecule and the alkene adsorb onto the surface of the metal catalyst. The hydrogen atoms are then transferred to the same face of the double bond (syn addition). libretexts.orglibretexts.org
Catalytic hydrogenation is typically highly selective for the alkene double bond. libretexts.org Other functional groups, such as the carbamate and the aromatic ring, are generally stable under standard alkene hydrogenation conditions. Reduction of the benzene (B151609) ring would require more forcing conditions, such as higher pressures and temperatures or more active catalysts like rhodium. Research has shown that in the hydrogenation of α,β-unsaturated tert-butyl esters, the double bond can be selectively reduced without affecting the ester group. researchgate.net
Electrophilic and Radical Additions to the Styryl Group
The π-bond of the styryl group is electron-rich and thus susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile (E⁺) adds to one of the double-bonded carbons, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to give the final addition product. For the styryl group, the initial addition of the electrophile will preferentially occur at the terminal carbon (β-carbon) to form a benzylic carbocation on the α-carbon, which is stabilized by resonance with the adjacent phenyl ring.
Examples of electrophilic additions include:
Halogenation: Reaction with Br₂ or Cl₂ would lead to the corresponding dihalide.
Hydrohalogenation: Addition of HBr or HCl proceeds via a carbocation intermediate, following Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the benzylic carbon.
Hydration: Acid-catalyzed addition of water would yield an alcohol.
The styryl double bond can also participate in radical addition reactions. These reactions are initiated by a radical species and proceed through a radical chain mechanism. For example, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov pathway, where the bromine atom adds to the terminal carbon. Radical dioxygenation of alkenes, initiated by a catalytic amount of tert-butyl hydroperoxide, is another example of a radical process that could be applied to the styryl group. researchgate.net The reactivity of hydrogen atoms towards tert-butyl alcohol has been studied, indicating the potential for radical species to interact with molecules containing this group, although the primary site of radical attack on tert-butyl styrylcarbamate would be the more reactive C=C double bond. researchgate.net
Reactivity Governed by Steric and Electronic Effects of the tert-Butyl Group
The reactivity of this compound is significantly influenced by the steric and electronic properties of the tert-butyl group attached to the carbamate nitrogen. This bulky aliphatic group plays a crucial role in dictating the outcomes of various chemical transformations by modulating the steric hindrance around the nitrogen atom and the electronic nature of the entire styryl system. These effects can either facilitate or impede reactions at the styrenic double bond, the aromatic ring, and the carbamate functionality itself.
The tert-butyl group is a large and highly branched alkyl substituent that imposes considerable steric hindrance. nih.gov This steric bulk can shield the adjacent nitrogen atom and the proximal face of the styrenic double bond from the approach of reagents. Consequently, reactions that are sensitive to steric crowding may be slowed down or completely inhibited. nih.gov For instance, in nucleophilic attacks or in coordination with bulky catalysts, the tert-butyl group can direct the regioselectivity and stereoselectivity of the reaction by favoring the less hindered reaction pathway. organic-chemistry.org
From an electronic standpoint, the tert-butyl group is generally considered to be electron-donating through an inductive effect. This effect arises from the polarization of the sigma bonds between the sp3-hybridized carbons of the tert-butyl group and the sp2-hybridized nitrogen of the carbamate. This electron-donating nature can increase the electron density on the nitrogen atom and, by extension, influence the electronic properties of the conjugated styryl system. This can impact the reactivity of the aromatic ring towards electrophilic substitution and modify the nucleophilicity of the double bond.
A key aspect of the tert-butoxycarbonyl (Boc) group is its role as a protecting group for the amine functionality. The stability of the Boc group under a variety of reaction conditions, except for strong acids, is a direct consequence of the properties of the tert-butyl group. The steric hindrance provided by the tert-butyl group prevents nucleophilic attack at the carbonyl carbon of the carbamate, making it resistant to basic and nucleophilic conditions.
The interplay of these steric and electronic effects is evident in various reactions involving this compound and related N-Boc protected vinylarenes. For example, in transition metal-catalyzed cross-coupling reactions such as the Heck reaction, the nature of the N-protecting group can influence the regioselectivity and efficiency of the coupling. nih.gov While specific studies on this compound are not extensively documented in this context, research on similar N-acyl-N-vinylamines demonstrates that the electronic nature of the acyl group affects the outcome of Heck couplings. nih.gov
Furthermore, the steric bulk of the tert-butyl group can be expected to play a significant role in cycloaddition reactions, such as the Diels-Alder reaction, where the dienophile's approach to a diene is sensitive to steric encumbrance. The facial selectivity of such reactions would likely be influenced by the bulky Boc group, favoring the approach of the diene from the side opposite to the tert-butyl group.
The following data tables provide illustrative examples of how the steric and electronic effects of the tert-butyl group can influence the reactivity in reactions analogous to those that this compound might undergo.
Table 1: Illustrative Influence of Steric Hindrance on Reaction Rates
| Reaction Type | Substrate | Relative Rate | Rationale |
| Nucleophilic Substitution (SN2) | Methyl Bromide | 1 | Minimal steric hindrance |
| Ethyl Bromide | 0.03 | Increased steric hindrance | |
| Isopropyl Bromide | 0.001 | Significant steric hindrance | |
| tert-Butyl Bromide | ~0 | Extreme steric hindrance preventing backside attack scispace.com |
This table illustrates the general principle of steric hindrance, which is applicable to the tert-butyl group in this compound, where it can hinder access to nearby reactive sites.
Table 2: Representative Data on the Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst System | Product Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)2 / PPh3 / Et3N | 95 | organic-chemistry.org |
| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)2 / P(o-tol)3 / Et3N | 90 | researchgate.net |
| 3 | 4-Iodotoluene | tert-Butyl acrylate | Pd(OAc)2 / PPh3 / Et3N | 85 | nih.gov |
| 4 | 4-Bromoanisole | Styrene | [NHC-Pd(II)-Im] complex / TBAB | 92 | beilstein-journals.org |
This table provides examples of Heck reactions. The reactivity of this compound in similar cross-coupling reactions would be influenced by the electronic and steric nature of the N-Boc-styryl group.
Table 3: Illustrative Examples of Diels-Alder Reactions with Styrene Derivatives
| Entry | Diene | Dienophile | Conditions | Product Yield (%) | Reference |
| 1 | Cyclopentadiene | Styrene | Neat, 25 °C | 42 | mdpi.com |
| 2 | 1,3-Butadiene | p-Nitrostyrene | Toluene, 110 °C | 78 | scispace.com |
| 3 | Thiophene | N-Phenylmaleimide | AlCl3, CH2Cl2, rt | 85 (exo) | rug.nl |
| 4 | Furan | Maleimide | Neat, 25 °C | 90 (endo/exo mixture) |
This table shows examples of Diels-Alder reactions. The participation of this compound as a dienophile would be governed by the electronic properties of the styryl system, influenced by the Boc group, and the steric hindrance it imposes.
Mechanistic Investigations of Reactions Involving Styrylcarbamic Acid Tert Butyl Ester
Elucidation of Esterification and Carbamate (B1207046) Formation Mechanisms
The formation of styrylcarbamic acid tert-butyl ester involves the creation of both an ester and a carbamate linkage. These transformations are typically achieved through well-established synthetic protocols, each with a distinct mechanistic underpinning.
The formation of a tert-butyl ester from a carboxylic acid is often challenging under standard Fischer esterification conditions due to the steric hindrance of the tertiary alcohol and its propensity to eliminate water to form isobutene under strongly acidic conditions. organic-chemistry.orgcommonorganicchemistry.com However, the stability of the tertiary carbocation intermediate provides an alternative mechanistic pathway.
Under acidic conditions, tert-butanol (B103910) can be protonated by a strong acid, followed by the loss of a water molecule to form a relatively stable tert-butyl carbocation. acsgcipr.org This carbocation is a potent electrophile. The carboxylic acid, in this case, styrylcarbamic acid, then acts as a nucleophile, attacking the carbocation to form a protonated ester. A final deprotonation step yields the desired tert-butyl ester. This mechanism, designated AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular), is characterized by the rate-limiting unimolecular cleavage of the C-O bond to form the carbocation. oup.com
Table 1: Key Steps in AAL1 Esterification
| Step | Description | Intermediate(s) |
|---|---|---|
| 1 | Protonation of tert-butanol by a strong acid catalyst. | Protonated tert-butanol |
| 2 | Loss of water to form a stable tert-butyl carbocation. | tert-butyl carbocation, Water |
| 3 | Nucleophilic attack by the carboxylic acid on the carbocation. | Protonated tert-butyl ester |
Common methods for forming tert-butyl esters exploit this principle, using reagents like isobutene gas with a strong acid catalyst or di-tert-butyl dicarbonate (B1257347). thieme.de
Nucleophilic acyl substitution is the fundamental reaction class governing the formation of carboxylic acid derivatives, including esters and carbamates. masterorganicchemistry.com The reaction involves a nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. byjus.com Subsequently, a leaving group is expelled, and the carbonyl double bond is reformed. masterorganicchemistry.com
The general mechanism proceeds in two steps:
Addition: The nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. youtube.com
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and ejecting the most stable (weakest base) leaving group. masterorganicchemistry.com
This mechanism can be catalyzed by either acid or base. byjus.com In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile. byjus.comyoutube.com Under basic conditions, a strong, negatively charged nucleophile is typically used, which directly attacks the carbonyl carbon. byjus.com For the reaction to be favorable, the incoming nucleophile must generally be a stronger base than the group that is eliminated. masterorganicchemistry.com
The Steglich esterification is a mild and highly effective method for forming esters, particularly for sterically hindered alcohols like tert-butanol and acid-sensitive substrates. organic-chemistry.orgcommonorganicchemistry.com The reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org
The detailed mechanism is as follows:
Activation of the Carboxylic Acid: The carboxylic acid (styrylcarbamic acid) adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is essentially an activated form of the carboxylic acid, similar in reactivity to an acid anhydride (B1165640). organic-chemistry.org
Role of DMAP: While the alcohol (tert-butanol) could, in principle, attack the O-acylisourea directly, this reaction is often slow. DMAP, being a more powerful nucleophile than the alcohol, attacks the O-acylisourea intermediate. organic-chemistry.org
Formation of the Active Ester: This attack forms a new intermediate, an N-acylpyridinium salt. This species is highly reactive towards nucleophilic attack and does not readily undergo intramolecular side reactions. organic-chemistry.org
Nucleophilic Attack by Alcohol: The alcohol (tert-butanol) then attacks the acylpyridinium salt.
Product Formation: This final nucleophilic acyl substitution yields the desired tert-butyl ester and regenerates the DMAP catalyst. The other major product is dicyclohexylurea (DCU), a stable urea (B33335) derivative formed from the consumed DCC. organic-chemistry.orgwikipedia.org
An undesirable side reaction can occur if a nucleophile is not present in a timely manner, where the O-acylisourea can slowly rearrange via an acyl migration to form a stable N-acylurea, which halts the desired reaction. organic-chemistry.org
Table 2: Mechanistic Role of Reagents in Steglich Esterification
| Reagent | Role in Mechanism |
|---|---|
| Carboxylic Acid | The acyl group source. |
| DCC | Activates the carboxylic acid by forming the O-acylisourea intermediate. organic-chemistry.org |
| DMAP | Acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. organic-chemistry.orgsynarchive.com |
Understanding Deprotection Pathways
The tert-butyl carbamate (Boc) and tert-butyl ester groups are valuable protecting groups in organic synthesis because of their stability in basic and neutral conditions and their facile removal under acidic conditions. thieme.de
The deprotection of both tert-butyl esters and tert-butyl carbamates (Boc groups) proceeds through a similar acid-catalyzed mechanism involving the formation of a stable tert-butyl carbocation. acsgcipr.orgresearchgate.net
The mechanism for a tert-butyl ester is as follows:
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). stackexchange.com This protonation increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O single bond.
C-O Bond Cleavage: The molecule then undergoes unimolecular cleavage of the alkyl-oxygen bond (AAL1 mechanism). acsgcipr.orgoup.com This step is favored because it results in the formation of the resonance-stabilized carboxylic acid and the stable tertiary tert-butyl carbocation.
Fate of the Carbocation: The tert-butyl carbocation is highly reactive and is typically quenched by eliminating a proton to form the gaseous byproduct isobutylene (B52900). stackexchange.com This regenerates the acid catalyst.
For a tert-butyl carbamate (Boc group), the mechanism is analogous. researchgate.net Acid-catalyzed cleavage generates the tert-butyl carbocation and an unstable intermediate, carbamic acid. researchgate.net This carbamic acid readily decomposes.
The carbamic acid intermediate formed during the deprotection of the Boc group is inherently unstable and rapidly undergoes decarboxylation. researchgate.netresearchgate.net This elimination of carbon dioxide is a key driving force for the reaction. youtube.com
The mechanism of decarboxylation of the carbamic acid proceeds through a concerted, cyclic transition state. researchgate.netucalgary.ca
Formation of Carbamic Acid: Following the acid-catalyzed cleavage of the tert-butyl group, the unstable styrylcarbamic acid is formed.
Cyclic Transition State: The molecule arranges into a four-membered cyclic transition state involving the nitrogen, the carbonyl carbon, the carbonyl oxygen, and the hydrogen on the nitrogen. researchgate.net
Concerted Reaction: In a single, concerted step, the O-H bond of the carboxylic acid moiety (within the carbamic acid) breaks, the electron pair forms the C=O double bond of carbon dioxide, and the C-N bond cleaves. youtube.comucalgary.ca The nitrogen is simultaneously protonated by the acidic hydrogen.
Final Products: This process releases a molecule of carbon dioxide and the free amine (styrylamine). youtube.com
This thermal decarboxylation step is often very fast, ensuring that the deprotection proceeds to completion once the carbamic acid is formed. researchgate.net
Mechanistic Insights into Catalytic Deprotection
The tert-butyloxycarbonyl (Boc) group in this compound is a common amine protecting group, and its removal, or deprotection, is a critical step in many synthetic pathways. The mechanism of this process can be initiated under various catalytic conditions.
Table 1: Key Steps in Acid-Catalyzed Boc Deprotection
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Protonation of the carbamate oxygen by a strong acid (e.g., TFA). | Protonated carbamate |
| 2 | Loss of the stable tert-butyl carbocation. | Carbamic acid and tert-butyl cation |
| 3 | Decarboxylation of the unstable carbamic acid. | Free amine and carbon dioxide |
Beyond strong acids, Lewis acids such as iron(III) salts have been employed for a selective and practical catalytic deprotection of the Boc group. rsc.org This method offers a cleaner process, often not requiring extensive purification. rsc.org Other catalytic systems, including zinc bromide or TMSI in dichloromethane (B109758), also facilitate Boc deprotection, providing alternatives for substrates that may be sensitive to strong acids. fishersci.co.uk
Mechanisms of Functional Group Interconversions
This compound can be converted into various other functional groups. Understanding the mechanisms of these interconversions is vital for controlling reaction outcomes.
The conversion of a tert-butyl carbamate to an acid chloride is a non-standard transformation. More commonly, tert-butyl esters are converted to acid chlorides. Research on tert-butyl esters shows that reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can achieve this transformation. researchgate.netorganic-chemistry.org Mechanistic studies on tert-butyl esters suggest that these reactions are acid-promoted. organic-chemistry.org For instance, when using SOCl₂, the reaction is believed to be facilitated by HCl, which is either present or generated in situ. organic-chemistry.org The process involves the protonation of the ester oxygen, followed by the elimination of the tert-butyl group as a stable cation, leading to the formation of the carboxylic acid, which is then converted to the acid chloride by the chlorinating agent. organic-chemistry.orglibretexts.org A similar in-situ formation of an acid chloride intermediate is proposed in PCl₃-mediated reactions. researchgate.netresearchgate.net This method is notably selective for tert-butyl esters, leaving other ester types like methyl or ethyl esters unreacted under the same conditions. organic-chemistry.orgnih.gov
Table 2: Reagents for Converting tert-Butyl Esters to Acid Chlorides
| Reagent | Conditions | Key Mechanistic Feature | Selectivity |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Room temperature | Acid-promoted (HCl) | High for tert-butyl esters |
| Phosphorus Trichloride (PCl₃) | 60-100 °C | In-situ acid chloride formation | Effective for tert-butyl esters |
Transesterification and aminolysis of the carbamate group in this compound can be achieved through a mechanism involving an initial conversion to a more reactive intermediate. A one-pot method using phosphorus trichloride (PCl₃) first converts the tert-butyl carbamate's ester-like portion into an acid chloride intermediate in situ. researchgate.net This highly reactive species is not isolated but is immediately subjected to reaction with an alcohol (for transesterification) or an amine (for aminolysis) to yield the corresponding ester or amide. researchgate.net
The general mechanism for acid-catalyzed transesterification involves a sequence of protonation, addition, and elimination steps (often abbreviated as PADPED). masterorganicchemistry.com
Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.
Addition of the new alcohol to the carbonyl forms a tetrahedral intermediate.
Deprotonation/Protonation steps facilitate the exchange of the alkoxy groups.
Elimination of the original alkoxy group (in this case, tert-butanol, which is driven off by the formation of the stable tert-butyl cation).
Deprotonation of the carbonyl yields the final transesterified product. masterorganicchemistry.com
Aminolysis follows a similar pathway, where an amine acts as the nucleophile instead of an alcohol. researchgate.net
The carbonyl group within the this compound is susceptible to attack by strong nucleophiles like Grignard reagents and reducing agents.
The mechanism of a Grignard reaction with an ester-like functional group involves two successive additions of the organomagnesium halide. masterorganicchemistry.comlibretexts.org
First Nucleophilic Addition: The Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com
Elimination of Leaving Group: This intermediate is unstable and collapses, reforming the C=O double bond and expelling the tert-butoxy (B1229062) group as a leaving group. The product of this step is a ketone. masterorganicchemistry.com
Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester, and it rapidly undergoes a second attack by another equivalent of the Grignard reagent. masterorganicchemistry.comyoutube.com This results in a new tetrahedral alkoxide intermediate.
Protonation: An acidic workup step protonates the alkoxide to yield the final tertiary alcohol, where two of the alkyl groups attached to the alcohol carbon originate from the Grignard reagent. libretexts.org
Reduction of the carbamate group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This process would typically reduce the carbonyl group to a methylene (B1212753) (CH₂) group, converting the N-Boc protected amine to an N-methyl amine.
Role of Chelation and Specific Catalysts in Mechanistic Control
The choice of catalyst is crucial for controlling the reaction pathway and achieving selectivity. In the reactions of this compound and related compounds, specific catalysts play a key role in mechanistic control.
For Boc deprotection, while standard strong acids are effective, they can be non-selective. Catalysts like iron(III) salts offer a milder, more selective alternative. rsc.org The tris-4-bromophenylamminium radical cation, known as "magic blue," used with triethylsilane, provides a catalytic method for cleaving the C-O bond of the tert-butyl group under mild conditions. organic-chemistry.org
In functional group interconversions, catalysts dictate the intermediate formed. For example, SnCl₂ is used to catalyze the formation of an acid chloride intermediate from tert-butyl esters using α,α-dichlorodiphenylmethane as the chlorinating agent. organic-chemistry.orgorganic-chemistry.org For transesterification, borane (B79455) catalysts like B(C₆F₅)₃ have been shown to be effective and chemoselective under mild conditions. rsc.org
Chelation can also direct reaction mechanisms. In certain Grignard reactions, chelation-stabilized intermediates can influence the reaction's course and outcome, for instance, in the reaction of Grignard reagents with O-alkyl S-pyridin-2-yl thiocarbonates to form esters. organic-chemistry.org While not directly studied for this compound, such principles of chelation control could potentially be applied to direct reactions on this substrate, for example, by using a Lewis acidic catalyst that coordinates with the carbamate group.
Isotopic Labeling Studies for Mechanistic Proof
Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracking the position of isotopes throughout a chemical transformation. wikipedia.orgresearchgate.net While specific isotopic labeling studies on this compound are not widely reported, the application of this method can provide conclusive proof for the mechanisms discussed.
Acid Chloride Formation: To confirm the fate of the carbonyl oxygen, the reaction could be performed with a substrate labeled with ¹⁸O at the carbonyl position. By analyzing the mass of the resulting acid chloride and the tert-butanol byproduct using mass spectrometry, one can determine if the original carbonyl oxygen is retained in the acid chloride or is lost in the leaving group. nih.gov
Transesterification: Similarly, using an ¹⁸O-labeled alcohol in a transesterification reaction would result in the incorporation of the ¹⁸O label into the new ester product, confirming the nucleophilic addition-elimination pathway. researchgate.net
Deprotection: Deuterium labeling can be used to probe kinetic isotope effects. For example, by deuterating specific positions on the styryl or tert-butyl group, one could determine if C-H bond cleavage is involved in the rate-determining step of any side reactions or alternative mechanistic pathways.
Grignard Reaction: Using a ¹³C-labeled Grignard reagent would allow for the precise tracking of the carbon atoms added to the substrate via NMR spectroscopy, confirming the double addition mechanism. researchgate.net
These studies, which rely on analytical techniques like NMR spectroscopy and mass spectrometry, provide unambiguous evidence for proposed intermediates and reaction pathways. researchgate.netmdpi.com
Synthetic Applications of Styrylcarbamic Acid Tert Butyl Ester
As a Protecting Group in Organic Synthesis
The primary application of the tert-butyl carbamate (B1207046) moiety is as a protecting group, a temporary modification to a functional group that prevents it from participating in unwanted side reactions during a chemical transformation elsewhere in the molecule.
Protection of Carboxylic Acid Functionalities
While styrylcarbamic acid tert-butyl ester itself is not used to protect carboxylic acids, the related tert-butyl ester is a widely employed protecting group for the carboxyl functionality. This protection is crucial in multi-step syntheses where the acidic proton or the nucleophilicity of the carboxylate could interfere with desired reactions. The formation of tert-butyl esters renders the carboxylic acid stable against a variety of nucleophiles and reducing agents.
Common methods for the synthesis of tert-butyl esters from carboxylic acids include reactions with tert-butanol (B103910) or isobutene gas, often catalyzed by a strong acid. Recent advancements have introduced milder and more efficient protocols.
| Method | Reagents | Key Features |
| Acid-Catalyzed Esterification | Carboxylic acid, tert-butanol or isobutene, H₂SO₄ | Traditional method; requires strong acidic conditions. |
| Di-tert-butyl Dicarbonate (B1257347) | Carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP) | A common method for creating tert-butylating agents. |
| Transesterification | Methyl or ethyl ester, tert-butanol, Catalyst | Involves swapping the alkyl group of an existing ester. |
| Modern Catalysis | Carboxylic acid, tert-butyl acetate (B1210297), bis(trifluoromethanesulfonyl)imide (Tf₂NH) | A powerful and rapid method applicable even to free amino acids, which are often insoluble in common organic solvents. nih.gov |
This table is interactive. Click on the headers to sort.
The removal (deprotection) of the tert-butyl ester is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA), which regenerates the carboxylic acid. orgsyn.org
Protection of Amine Functionalities (Boc Group)
The most prominent use of the tert-butyl carbamate structure is in the protection of primary and secondary amines, where it is known as the Boc group. numberanalytics.com Amines are nucleophilic and basic, properties that often need to be masked during synthesis. nih.gov The Boc group is exceptionally effective for this purpose, converting the amine into a carbamate, which significantly diminishes its nucleophilicity and basicity. numberanalytics.com
The standard method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. numberanalytics.com A variety of conditions have been developed to suit different substrates and requirements.
| Method | Reagents/Conditions | Key Features |
| Standard Basic Conditions | Amine, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP, triethylamine) | The most common and widely used method. numberanalytics.com |
| Aqueous Conditions | Amine, Boc₂O, Water/Acetone | An environmentally friendly, catalyst-free method with short reaction times. nih.gov |
| Solvent-Free | Amine, Boc₂O, Gentle heating | A green chemistry approach that avoids organic solvents. researchgate.net |
| Iodine Catalysis | Amine, Boc₂O, Catalytic I₂ | A practical, solvent-free protocol at ambient temperature. |
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Deprotection is efficiently achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate to release the free amine, carbon dioxide, and isobutene. nih.govwikipedia.org
Advantages over other Protecting Groups (e.g., ease of removal, stability)
The Boc group offers several distinct advantages over other common amine protecting groups, such as the Carboxybenzyl (Cbz) and Fluorenylmethoxycarbonyl (Fmoc) groups. Its unique chemical stability profile is key to its utility.
The Boc group is notably stable under basic, nucleophilic, and catalytic hydrogenation conditions, which readily cleave the Cbz group. nih.gov Conversely, the Boc group is easily removed by acid, conditions under which the Fmoc group is stable. This differential reactivity, known as orthogonality, is fundamental to complex synthetic strategies, as it allows for the selective deprotection of one amine in the presence of another protected with an orthogonal group. beilstein-journals.org The ease of removing the Boc group with common acids like TFA and the volatile nature of its byproducts (CO₂ and isobutene) simplify purification processes. wikipedia.org
| Protecting Group | Structure | Stable To | Labile To (Cleavage Conditions) |
| Boc | R-NH-CO-O-C(CH₃)₃ | Base, Hydrogenation, Nucleophiles | Strong Acid (e.g., TFA, HCl) nih.gov |
| Cbz (Z) | R-NH-CO-O-CH₂-Ph | Acid, Base (mild) | Catalytic Hydrogenation (H₂, Pd/C), Strong Acid |
| Fmoc | R-NH-CO-O-CH₂-Fluorene | Acid, Hydrogenation | Base (e.g., Piperidine) |
This table is interactive. Click on the headers to sort.
Role in Complex Molecule Synthesis and Total Synthesis Endeavors
The reliability and well-understood reactivity of the Boc protecting group make it a workhorse in the total synthesis of complex natural products and pharmaceuticals. numberanalytics.com In multi-step syntheses, where numerous reactions are performed sequentially, the ability to protect a reactive amine and then reliably remove that protection at a later stage is critical for success.
For example, in the total synthesis of ent-pavettamine, a natural polyamine, the Boc group was strategically employed to protect a secondary amine. beilstein-journals.org This allowed chemists to perform other transformations on the molecule, including the selective removal of a different protecting group (a trityl group) under specific conditions. beilstein-journals.org The Boc group's stability ensured the protected amine remained intact until the final deprotection step, which was accomplished using trifluoroacetic acid, a standard procedure in peptide synthesis. beilstein-journals.org This strategic use of Boc protection was instrumental in achieving the final complex target molecule. numberanalytics.combeilstein-journals.org
Utility in Peptide Synthesis and Amino Acid Derivatization
The Boc group was historically central to a major strategy for peptide synthesis, known as Boc solid-phase peptide synthesis (SPPS). numberanalytics.com In this method, amino acids are added sequentially to a growing peptide chain that is anchored to a solid resin. The α-amino group of each incoming amino acid is protected with a Boc group to prevent self-polymerization. researchgate.net
After coupling an amino acid to the peptide chain, the Boc group is removed with acid (e.g., TFA). The newly liberated amine is then ready to couple with the next Boc-protected amino acid. Side chains of reactive amino acids (like lysine, aspartic acid, and serine) are also protected, often with tert-butyl-based groups (e.g., tert-butyl esters or ethers) that are cleaved simultaneously with the final N-terminal Boc group during the final acid treatment step.
| Amino Acid | Common Boc-Protected Derivative |
| Serine | Boc-Ser(tBu)-OH |
| Aspartic Acid | Boc-Asp(OtBu)-OH |
| Lysine | Boc-Lys(Boc)-OH |
| Tyrosine | Boc-Tyr(tBu)-OH |
This table is interactive. Click on the headers to sort.
Beyond synthesis, derivatization of amino acids with tert-butyl-containing reagents is also used for analytical purposes, such as preparing volatile derivatives for analysis by gas chromatography-mass spectrometry (GC-MS).
Intermediate in the Preparation of Key Scaffolds and Advanced Intermediates
While often viewed as just a protecting group, the this compound framework can also serve as a reactive intermediate for building complex molecular architectures. A prominent example is the use of (E)-tert-butyl benzylidenecarbamate, a specific type of styrylcarbamate, as a precursor to N-Boc-imines. orgsyn.org
These N-Boc-imines are valuable electrophiles in powerful carbon-carbon bond-forming reactions. For instance, they are used in the proline-catalyzed asymmetric Mannich reaction. orgsyn.org In this reaction, the N-Boc-imine reacts with an aldehyde or ketone to generate chiral β-amino carbonyl compounds, which are highly valuable building blocks for pharmaceuticals and natural products. orgsyn.org The use of the Boc group is advantageous because it can be easily removed after the key bond-forming step, providing access to a primary chiral amine. orgsyn.org This application demonstrates the compound's utility not just for masking reactivity, but for actively participating in the construction of stereochemically complex and important molecular scaffolds. orgsyn.orgnih.gov Furthermore, related N-Boc protected cyclic amino acids serve as precursors for novel heterocyclic amino acid-like building blocks, such as functionalized 1,2-oxazoles. beilstein-journals.org
Applications in Regioselective and Stereoselective Transformations
The principles of regioselectivity and stereoselectivity are fundamental in modern organic synthesis, allowing for the precise construction of complex molecules. Regioselective reactions control where on a molecule a chemical transformation occurs, while stereoselective reactions control the three-dimensional arrangement of atoms in the product.
Although no direct examples involving tert-butyl styrylcarbamate were found, it is plausible that the styryl moiety, with its conjugated system, and the bulky tert-butoxycarbonyl (Boc) protecting group could influence the selectivity of certain reactions. For instance, in electrophilic additions to the alkene, the electronic properties of the carbamate and the phenyl group would be expected to direct incoming electrophiles to a specific position (regioselectivity). Similarly, the steric hindrance of the tert-butyl group could play a crucial role in directing reactions to a particular face of the molecule, thereby controlling the stereochemical outcome.
However, without specific research findings, any discussion on the potential applications of tert-butyl styrylcarbamate in this context remains speculative. Further research would be needed to explore and establish its utility in regioselective and stereoselective transformations.
Advanced Methodologies and Green Chemistry in the Context of Styrylcarbamic Acid Tert Butyl Ester
Incorporation of Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of carbamates is a critical area of research, focusing on reducing waste, hazardous substance use, and energy consumption.
The documented synthesis of Tert-butyl styrylcarbamate involves the use of cesium carbonate as a base and acetonitrile (B52724) as a solvent, with heating to 100 °C. acs.orgacs.org While effective, this route is not solvent-free or base-free. Green chemistry encourages the development of synthetic protocols that minimize or eliminate the use of such auxiliary substances.
Several innovative, greener methods for carbamate (B1207046) synthesis have been developed, which could potentially be adapted for Styrylcarbamic acid tert-butyl ester. For instance, an environmentally friendly, solvent-free methodology has been reported for preparing primary carbamates from sodium cyanate, an alcohol or phenol, and trichloroacetic acid. bohrium.com Another approach involves the use of copper nanoparticles as a catalyst for N-tert-butyloxycarbonylation in a solvent-free system, presenting a significant advancement over conventional methods. acs.org Furthermore, methodologies for the direct conversion of amines, carbon dioxide, and halides into carbamates are being explored, which avoid harsh reagents and can operate under mild conditions. organic-chemistry.org
A notable development is the direct synthesis of carbamates from Boc-protected amines using only a base like lithium tert-butoxide, which circumvents the need for hazardous reagents and metal catalysts. rsc.orgresearchgate.net While this method is not base-free, it simplifies the reaction system. The development of a truly solvent-free and base-free synthesis for this compound remains a future goal, possibly through mechanochemical activation or solid-state catalysis.
The principle of atom economy and waste minimization is central to green synthetic design. The synthesis of Tert-butyl styrylcarbamate via the intramolecular decarboxylation of a precursor, tert-butyl ((cinnamoyloxy)oxy)carbamate, inherently produces carbon dioxide as the main by-product. acs.orgacs.org The precursor itself is prepared from cinnamic acid and hydroxylamine (B1172632) derivatives, a process which may generate additional waste streams that require management. acs.orgacs.org
Alternative strategies for carbamate synthesis offer improved atom economy and reduced waste. The use of carbon dioxide as a C1 building block is particularly attractive as it is an abundant, non-toxic, and inexpensive feedstock. organic-chemistry.orgpsu.edu Catalytic systems using basic catalysts like cesium carbonate can produce carbamates from amines, alcohols, and CO2, although the reaction can be equilibrium-limited and may require dehydrating agents, which adds to the waste stream. psu.edu
The established synthesis of Tert-butyl styrylcarbamate requires heating at 100 °C for one hour to proceed effectively. acs.org Reducing the energy footprint of chemical syntheses is a key goal of green chemistry. This can be achieved by developing reactions that proceed under ambient conditions or by using alternative energy sources to improve efficiency.
Many modern carbamate synthesis protocols are designed to be more energy-efficient. For example, some direct carboxylation methods using CO2 can be performed under milder temperature conditions, although they may require pressurization. psu.edu The development of highly active catalysts is crucial for lowering the activation energy of reactions, thereby reducing the required temperature.
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing. It involves pumping reagents through a network of tubes and reactors, offering superior control over reaction parameters and enabling safer, more efficient production.
The synthesis of Tert-butyl styrylcarbamate through a base-mediated rearrangement suggests the involvement of a reactive intermediate, possibly an isocyanate formed via a process similar to a Hofmann or Curtius rearrangement. acs.org Such reactions can be significantly enhanced by transitioning from batch to continuous flow processing.
Flow reactors provide superior control over key parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature management and the safe use of "superheated" conditions to accelerate reactions. beilstein-journals.org This level of control often leads to higher yields, improved selectivity, and shorter reaction times compared to batch equivalents. For a reaction heated to 100 °C in batch, a flow process could achieve the same or better conversion in a fraction of the time, dramatically increasing throughput. acs.orgacs.orgbeilstein-journals.org Furthermore, the integration of in-line purification, such as using scavenger resins, can streamline the entire synthetic sequence, a concept known as reaction telescoping. beilstein-journals.org
| Parameter | Reported Batch Synthesis acs.orgacs.org | Projected Flow Synthesis |
|---|---|---|
| Mode | Batch (Pressure Tube) | Continuous Flow (Microreactor) |
| Temperature | 100 °C | Potentially higher (e.g., 120-150 °C) for faster conversion |
| Reaction Time | 1 hour | Minutes (Residence Time) |
| Heat Transfer | Slow / Inefficient | Rapid / Highly Efficient |
| Process Control | Limited | Precise control over temperature, pressure, stoichiometry |
| Scalability | Difficult, potential safety issues | Safer, scale-out by running longer or in parallel |
A significant advantage of flow chemistry is its ability to safely handle hazardous or unstable intermediates. The proposed synthesis of this compound likely proceeds through a styryl isocyanate intermediate. acs.org Isocyanates are highly reactive electrophiles that can be hazardous to handle in large quantities and are prone to undesired side reactions, such as polymerization or reaction with moisture, in a batch setting.
In a continuous flow system, the unstable isocyanate can be generated and immediately consumed in the next reaction step within the enclosed reactor system. beilstein-journals.org A flow process could be designed where a cinnamoyl azide (B81097) or similar precursor is heated in a reactor coil to generate the styryl isocyanate, which is then immediately mixed with a stream of tert-butanol (B103910) in a subsequent T-mixer to form the final this compound. This "generate-and-quench" strategy minimizes the inventory of the hazardous intermediate at any given time, drastically improving the process safety. This approach avoids the need to isolate, handle, and store the unstable species, which is a major benefit for both laboratory-scale synthesis and industrial production. beilstein-journals.org
Development of Novel Catalytic Systems for Sustainable Styrylcarbamate Chemistry
The pursuit of sustainable chemical synthesis has driven the development of innovative catalytic systems for the formation of C–N bonds, a key step in the production of styrylcarbamates like this compound. Research has increasingly focused on aligning with the principles of green chemistry, which prioritize the use of catalysts that are efficient, selective, reusable, and environmentally benign. rsc.orgmdpi.com This has led to significant advancements in catalyst design, moving away from hazardous reagents and harsh reaction conditions. rsc.orgmdpi.com
A major focus in sustainable carbamate synthesis has been the exploration of earth-abundant and less toxic metal catalysts, such as copper, as alternatives to more expensive and hazardous metals like palladium. psu.edu Copper-catalyzed reactions have shown considerable promise for the formation of carbamates under milder conditions. For instance, the use of copper nanoparticles as a catalyst has been demonstrated in the one-pot synthesis of vinyl dithiocarbamates in water, a green solvent. rsc.org This approach not only avoids the use of volatile organic solvents but also allows for the recycling of the catalyst. rsc.org
Another significant area of development is the creation of recyclable catalytic systems to improve the economic and environmental viability of chemical processes. mdpi.comnih.gov Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles. mdpi.com This is crucial for industrial applications where catalyst cost and waste reduction are major considerations. mit.edu An example of such a system is the use of a crystalline copper(II)-nicotinamide complex, which can be synthesized at room temperature and effectively catalyzes C-N bond formation under various sustainable conditions. psu.edu
Palladium-catalyzed systems, while traditionally reliant on expensive and toxic materials, have also been a subject of green innovation. nih.gov Efforts have been made to develop highly efficient palladium catalysts that can be used in very low concentrations (ppm levels), minimizing their environmental impact. nih.gov Furthermore, the use of aqueous micellar media and bio-derived solvents is being explored as a sustainable alternative to conventional organic solvents in palladium-catalyzed aminations. nih.gov
The following tables present data from research on the development of sustainable catalytic systems for carbamate synthesis, illustrating the progress in this field.
Table 1: Comparison of Catalytic Systems for Carbamate Synthesis
| Catalyst System | Substrates | Solvent | Key Green Features | Reference |
| Copper Nanoparticles | Amine, Carbon Disulfide, Styrenyl Bromide | Water | Recyclable catalyst, water as a green solvent | rsc.org |
| Copper Chloride | Azidoformates, Boronic Acids | - | Room temperature, no additional base or ligand | nih.govorganic-chemistry.org |
| Palladium with specific ligands | Aryl Chlorides/Triflates, Sodium Cyanate, Alcohols | - | High efficiency, broad substrate scope | mit.eduorganic-chemistry.orgmit.edu |
| Copper(II)-nicotinamide complex | Aryl Iodides, Aryl Thiols | - | Microwave irradiation, catalyst recyclability | psu.edu |
Table 2: Research Findings on Recyclable Catalysts
| Catalyst | Reaction Type | Recyclability | Key Findings | Reference |
| Copper Nanoparticles | Dithiocarbamate Synthesis | Recycled | Maintained catalytic activity over several cycles. | rsc.org |
| Polysiloxane-stabilized Platinum Nanoparticles | Hydrosilylation of Alkynes | Recyclable | Effective for various acetylenes. | mdpi.com |
| Sulfamic Acid | Hydrothiolation of Alkynes | Recyclable | Metal- and solvent-free conditions. | mdpi.com |
| Copper(II)-nicotinamide complex | C-S Cross-Coupling | Recyclable | Effective under microwave irradiation. | psu.edu |
These developments underscore a significant shift towards more sustainable and environmentally friendly methods for the synthesis of carbamates, including this compound. The focus on recyclable catalysts, greener solvents, and milder reaction conditions is paving the way for the industrial-scale production of these valuable compounds with a reduced environmental footprint.
Spectroscopic and Computational Investigations
Advanced Spectroscopic Characterization Methodologies (e.g., NMR, IR)
Spectroscopic methods are fundamental to confirming the identity and purity of styrylcarbamic acid tert-butyl ester. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer detailed information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for characterizing the structure of tert-butyl styrylcarbamate. Experimental data for the (E)-isomer provides definitive assignments for each unique proton and carbon environment in the molecule.
A study reported the following NMR data for (E)-tert-Butyl Styrylcarbamate in a deuterated chloroform (B151607) (CDCl₃) solvent. acs.org The ¹H NMR spectrum confirms the presence of the tert-butyl group, the vinyl protons, and the phenyl ring protons. acs.org The large coupling constant (14.4 Hz) for the vinyl proton at 5.89 ppm is characteristic of a trans (or E) configuration across the double bond. acs.org
The ¹³C NMR spectrum is consistent with the proposed structure, showing distinct signals for the carbamate (B1207046) carbonyl, the tert-butoxy (B1229062) group, and the carbons of the styryl moiety. acs.org
Table 1: Experimental NMR Data for (E)-tert-Butyl Styrylcarbamate in CDCl₃
| Spectrum | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H NMR (400 MHz) | 7.26–7.18 (m, 5H) | Phenyl group protons (C₆H₅) |
| 7.16–7.11 (m, 1H) | Vinyl proton adjacent to phenyl group (Ph-CH=) | |
| 6.46 (d, J = 7.2 Hz, 1H) | NH proton | |
| 5.89 (d, J = 14.4 Hz, 1H) | Vinyl proton adjacent to nitrogen (=CH-NH) | |
| 1.49 (s, 9H) | tert-Butyl protons (-C(CH₃)₃) | |
| ¹³C NMR (101 MHz) | 152.7 | Carbamate carbonyl carbon (N-C=O) |
| 136.5 | Quaternary phenyl carbon (ipso-C) | |
| 128.5 | Phenyl carbons (ortho/meta-C) | |
| 125.9 | Phenyl carbon (para-C) | |
| 125.1 | Vinyl carbon (Ph-CH=) | |
| 124.3 | Not explicitly assigned | |
| 109.6 | Vinyl carbon (=CH-NH) | |
| 80.7 | Quaternary tert-butyl carbon (-O-C(CH₃)₃) | |
| 28.2 | tert-Butyl methyl carbons (-C(CH₃)₃) |
Data sourced from The Journal of Organic Chemistry. acs.org Note: The original publication reported δ 124.3 without explicit assignment; it likely corresponds to one of the vinyl or phenyl carbons.
Infrared (IR) Spectroscopy
While specific experimental IR spectra for tert-butyl styrylcarbamate are not detailed in the searched literature, the characteristic absorption bands can be predicted based on its functional groups. These predictions are crucial for monitoring reactions and confirming the synthesis of the target molecule.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3400 | N-H Stretch | Carbamate |
| 3100-3000 | C-H Stretch (sp²) | Aromatic and Vinyl |
| 2980-2950 | C-H Stretch (sp³) | tert-Butyl |
| 1725-1700 | C=O Stretch | Carbamate Carbonyl |
| 1650-1630 | C=C Stretch | Alkene |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch | Ester Linkage |
| 970-960 | C-H Bend (Out-of-Plane) | trans-Alkene |
Computational Chemistry Studies on Reaction Mechanisms and Transition States
Specific computational investigations into the reaction mechanisms of this compound are not prominent in the surveyed literature. However, theoretical studies on simpler tert-butyl carbamates provide a valid model for its expected behavior. The gas-phase elimination kinetics of tert-butyl carbamates have been examined, revealing a mechanism that is likely applicable to the styryl derivative.
These reactions are proposed to be unimolecular and follow a first-order rate law, proceeding through a concerted, six-membered cyclic transition state. In this pathway, the substrate yields isobutene and the corresponding carbamic acid intermediate. This unstable carbamic acid subsequently undergoes rapid decarboxylation to produce the amine. The transition state for the initial elimination step involves the transfer of a proton from a tert-butyl methyl group to the carbonyl oxygen, with simultaneous cleavage of the C-O and N-C bonds.
Theoretical Investigations of Reactivity, Selectivity, and Conformational Analysis
Theoretical investigations provide insight into the molecule's three-dimensional structure and electronic distribution, which are key determinants of its reactivity and selectivity.
Conformational Analysis
The structure of this compound presents several key areas for conformational analysis:
Alkene Geometry: The double bond of the styryl group can exist as either the (E) or (Z) isomer. The (E)-isomer, where the phenyl group and the carbamate are on opposite sides of the double bond, is generally the more sterically favored and thermodynamically stable configuration. The large coupling constant (J = 14.4 Hz) observed in NMR studies confirms the product is the (E)-isomer. acs.org
Rotational Isomers: Rotation around the single bonds, specifically the N-C(vinyl) and C(phenyl)-C(vinyl) bonds, can lead to different conformers. The planarity of the conjugated system is a critical factor. A fully planar conformation would maximize π-orbital overlap, leading to greater electronic delocalization and stability. However, steric hindrance, particularly between the phenyl group and the carbamate, may force some torsion from perfect planarity. Computational energy mapping would be necessary to determine the lowest energy conformers and the rotational barriers between them.
Reactivity and Selectivity
Nucleophilicity: The nitrogen lone pair is delocalized into both the carbonyl group and the vinyl π-system. While this reduces the basicity of the nitrogen, it increases the nucleophilicity of the β-carbon of the vinyl group (the carbon bearing the phenyl ring) via resonance, making it susceptible to electrophilic attack.
Electrophilicity: The carbamate carbonyl carbon remains an electrophilic site, susceptible to attack by nucleophiles, which can lead to cleavage of the Boc protecting group.
The π-System: The conjugated styryl system can participate in pericyclic reactions or serve as a ligand in organometallic catalysis. The selectivity of such reactions would be influenced by the steric bulk of the tert-butyl group and the electronic bias imparted by the carbamate functionality.
Synthesis and Reactivity of Derivatives and Analogues of Styrylcarbamic Acid Tert Butyl Ester
Modifications of the Styryl Moiety (e.g., substituted styryl groups)
The styryl moiety of tert-butyl styrylcarbamate can be readily modified to introduce various substituents, significantly altering the molecule's electronic and steric properties. This is often achieved through cross-coupling reactions on a halogenated precursor, such as tert-butyl (4-bromostyryl)carbamate.
Heck Coupling:
The palladium-catalyzed Heck reaction is a powerful method for the arylation or vinylation of the styryl group. doi.org For instance, tert-butyl (4-bromostyryl)carbamate can be coupled with various alkenes to introduce new carbon-carbon bonds. A typical catalytic system involves a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like tri-tert-butylphosphine, in the presence of a base. youtube.com The reaction generally proceeds with high trans-selectivity.
Suzuki Coupling:
The Suzuki-Miyaura coupling reaction provides an efficient route to introduce aryl or heteroaryl substituents onto the styryl framework. youtube.comyoutube.com This involves the reaction of a borylated styryl derivative with an organic halide or, more commonly, the coupling of a halogenated styrylcarbamate with a boronic acid or its ester. nih.govprinceton.edu For example, tert-butyl (4-bromostyryl)carbamate can be coupled with a variety of arylboronic acids using a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. nih.gov The use of bulky, electron-rich phosphine ligands can enhance the efficiency of these couplings, even with challenging substrates. organic-chemistry.org
Table 1: Examples of Heck and Suzuki Coupling Reactions for Modification of the Styryl Moiety
| Entry | Precursor | Coupling Partner | Reaction Type | Catalyst System | Product |
| 1 | tert-Butyl (4-bromostyryl)carbamate | n-Butyl acrylate | Heck | Pd(OAc)₂ / P(t-Bu)₃ | tert-Butyl (4-(3-(butoxycarbonyl)vinyl)styryl)carbamate |
| 2 | tert-Butyl (4-bromostyryl)carbamate | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ / K₂CO₃ | tert-Butyl (4-phenylstyryl)carbamate |
| 3 | tert-Butyl (4-iodostyryl)carbamate | 2-Thienylboronic acid | Suzuki | PdCl₂(dppf) / Cs₂CO₃ | tert-Butyl (4-(thiophen-2-yl)styryl)carbamate |
This table is a representation of typical reactions and not from a single specific source.
Variations of the Carbamic Acid Ester Group
The tert-butyl ester of styrylcarbamic acid can be replaced with other ester groups, which can influence the compound's stability and reactivity. This is typically achieved by reacting a styryl isocyanate intermediate with the desired alcohol. mdpi.com
The synthesis of the key styryl isocyanate intermediate can be accomplished through several methods, including the thermal decomposition of a carbamate (B1207046) precursor. rsc.org Alternatively, treatment of a styrylcarbamate, such as tert-butyl styrylcarbamate, with reagents like boron trichloride (B1173362) (BCl₃) in the presence of a tertiary amine can generate the corresponding isocyanate. researchgate.netrsc.org
Once the styryl isocyanate is formed, it can be reacted with a variety of alcohols (R-OH) to yield the corresponding carbamate esters. This reaction is often catalyzed by tertiary amines. nih.gov
Table 2: Synthesis of Styrylcarbamic Acid Esters from Styryl Isocyanate
| Entry | Alcohol (R-OH) | Catalyst | Product (Styryl-NH-COOR) |
| 1 | Methanol (B129727) | Triethylamine (B128534) | Methyl styrylcarbamate |
| 2 | Ethanol | Pyridine | Ethyl styrylcarbamate |
| 3 | Benzyl (B1604629) alcohol | DMAP | Benzyl styrylcarbamate |
| 4 | Phenol | Triethylamine | Phenyl styrylcarbamate |
This table illustrates the general reaction and is not based on a single specific source.
Synthesis of Chiral Styrylcarbamate Analogues
The introduction of chirality into styrylcarbamate analogues is of significant interest for applications in asymmetric synthesis and medicinal chemistry. youtube.com Chiral styrylcarbamates can be prepared through several strategies, including the use of chiral starting materials or asymmetric catalysis.
One approach involves the synthesis of a chiral styrylamine (B14882868), which is then converted to the corresponding carbamate. Asymmetric hydrogenation of an enamine or imine precursor derived from a styryl ketone is a common method to produce chiral amines. researchgate.net
Alternatively, asymmetric synthesis can be achieved using chiral organocatalysts. For instance, novel pyrrolidine-carbamate based chiral organocatalysts have been shown to be effective in asymmetric Michael additions, which could be adapted to styryl systems. doi.org More complex, axially chiral styrene-based organocatalysts have also been developed for asymmetric cascade reactions. rsc.org These methods often rely on the formation of specific hydrogen bonding and π-π stacking interactions to control stereoselectivity. rsc.orgwikipedia.org
Table 3: Approaches to Chiral Styrylcarbamate Synthesis
| Entry | Method | Chiral Source | Key Intermediate | Product |
| 1 | Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalyst | Chiral Styrylamine | Chiral tert-Butyl Styrylcarbamate |
| 2 | Organocatalysis | Chiral Pyrrolidine-based catalyst | Enamine from a styryl ketone | Chiral Michael Adduct |
| 3 | Chiral Pool Synthesis | (S)-Proline derivative | Chiral auxiliary attached to the styryl group | Diastereomeric Styrylcarbamate |
This table presents conceptual approaches based on existing methodologies.
Applications in Organometallic Chemistry for Further Functionalization
Styrylcarbamic acid tert-butyl ester and its derivatives serve as valuable precursors for further functionalization using organometallic reagents. A key strategy involves the conversion of the carbamate to a styryl isocyanate, which is a highly reactive electrophile.
Reaction with Organolithium and Grignard Reagents:
Styryl isocyanates can react with organolithium (R-Li) and Grignard (R-MgX) reagents to form new carbon-carbon bonds. masterorganicchemistry.com The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the isocyanate group. researchgate.net Subsequent hydrolysis of the resulting intermediate yields a secondary amide. This provides a direct method for introducing a variety of alkyl, aryl, or vinyl groups. For example, the reaction of styryl isocyanate with methylmagnesium bromide, followed by acidic workup, would yield N-styrylacetamide.
The addition of organolithium reagents to isocyanostyrenes has been observed to occur at the vinyl group, highlighting the nuanced reactivity of these systems.
Table 4: Functionalization of Styryl Isocyanate with Organometallic Reagents
| Entry | Organometallic Reagent (R-M) | Product after Hydrolysis |
| 1 | Methylmagnesium bromide (CH₃MgBr) | N-Styrylacetamide |
| 2 | Phenyllithium (C₆H₅Li) | N-Styrylbenzamide |
| 3 | Vinyllithium (CH₂=CHLi) | N-Styrylacrylamide |
| 4 | n-Butyllithium (n-BuLi) | N-Styrylpentanamide |
This table illustrates the expected products from the reaction of styryl isocyanate with various organometallic reagents.
Q & A
Basic Research Questions
Q. How can the synthesis of styrylcarbamic acid tert-butyl ester be optimized in laboratory settings?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For carbamate derivatives like this compound, critical factors include:
- Temperature : Maintaining 0–5°C during carbamate formation to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) improves purity .
- Key Step : Esterification of the carbamic acid with tert-butyl alcohol under acidic catalysis (e.g., HCl/dioxane) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the styryl group and tert-butyl ester .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 280.1912) .
- FT-IR : Peaks at 1680–1720 cm (C=O stretch) and 1250 cm (C-O of tert-butyl ester) .
Q. What reaction mechanisms underpin the formation of the carbamate group in this compound?
- Methodological Answer : The carbamate linkage forms via nucleophilic attack of the amine group on tert-butyl chloroformate. Key mechanistic insights:
- Base Catalysis : Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation .
- Steric Effects : Bulky tert-butyl groups hinder overalkylation, favoring mono-substitution .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., proteases) by aligning the styryl group in hydrophobic pockets .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- ADME Prediction : SwissADME evaluates logP (≈2.5) and bioavailability, guiding pharmacological studies .
Q. What strategies resolve contradictions in reported bioactivity data for carbamate derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
- Metabolite Profiling : LC-MS/MS detects degradation products (e.g., tert-butanol) that may interfere with assays .
- Control Experiments : Include carbamate-free analogs to isolate the contribution of the tert-butyl ester .
Q. How do structural modifications (e.g., styryl vs. phenyl substituents) alter physicochemical properties?
- Methodological Answer :
- Comparative QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors. Styryl groups increase lipophilicity (ΔlogP +0.8) but reduce solubility .
- Thermal Stability : TGA reveals styryl derivatives decompose at 200–220°C, vs. 180°C for phenyl analogs .
Q. What experimental designs evaluate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH-Dependent Hydrolysis : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor tert-butyl ester cleavage via HPLC .
- Oxidative Stability : Expose to HO (1 mM) and measure peroxide adducts via LC-MS .
Q. How can tert-butyl ester copolymers inform material science applications of this compound?
- Methodological Answer :
- Polymer Synthesis : Incorporate this compound into alternating copolymers via radical polymerization (AIBN initiator, 70°C) .
- Deprotection Studies : Treat with trifluoroacetic acid to generate polyanions for conductivity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
